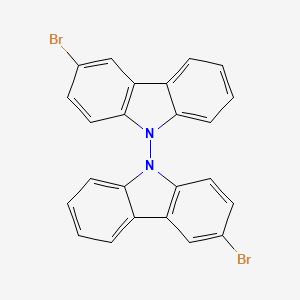

3,3'-Dibromo-9,9'-bicarbazole

Description

3,3'-Dibromo-9,9'-bicarbazole is a brominated derivative of the bicarbazole core, where bromine atoms are substituted at the 3 and 3' positions of the carbazole units. The bromine substituents introduce electron-withdrawing effects, which can modulate electronic properties, thermal stability, and host-guest compatibility in optoelectronic devices.

Properties

IUPAC Name |

3-bromo-9-(3-bromocarbazol-9-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14Br2N2/c25-15-9-11-23-19(13-15)17-5-1-3-7-21(17)27(23)28-22-8-4-2-6-18(22)20-14-16(26)10-12-24(20)28/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZHOMQLOVGXCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2N4C5=C(C=C(C=C5)Br)C6=CC=CC=C64)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dibromo-9,9’-bicarbazole typically involves the bromination of 9,9’-bicarbazole. One common method is the reaction of 9,9’-bicarbazole with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of 3,3’-Dibromo-9,9’-bicarbazole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and advanced chromatographic techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,3’-Dibromo-9,9’-bicarbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.

Reduction Reactions: Reduction of 3,3’-Dibromo-9,9’-bicarbazole can lead to the formation of 9,9’-bicarbazole or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Organolithium compounds, Grignard reagents, and other nucleophiles in the presence of a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.

Oxidation: Potassium permanganate, silver oxide, or other strong oxidizing agents in solvents like acetone or water.

Major Products Formed

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

3,3'-Dibromo-9,9'-bicarbazole serves as a building block in the synthesis of hole transport layers for OLEDs. Its unique electronic properties enhance charge transport and stability, making it suitable for high-performance OLED devices. For instance, devices utilizing this compound have demonstrated external quantum efficiencies exceeding 20% .

Organic Photovoltaic Cells (OPVs)

The compound is also utilized in OPVs due to its ability to absorb light effectively and convert it into electrical energy. Research indicates that incorporating this compound into the active layer can improve the power conversion efficiency of solar cells .

Material Science

Synthesis of Advanced Materials

In material science, this compound acts as a precursor for the development of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These frameworks are essential for applications in gas storage and separation technologies. For example, COFs derived from this compound have shown potential in acetylene capture and hydrogen chloride sensing .

Flame Retardancy

The bromine atoms in this compound contribute to its flame-retardant properties. This makes it valuable in the formulation of materials that require enhanced fire resistance, particularly in electronics and construction materials .

Biomedical Research

Therapeutic Applications

Recent studies have explored the potential of this compound as a therapeutic agent against various cancers. Its ability to modulate biological pathways has been investigated for treating breast cancer and other malignancies.

Fluorescent Probes

The compound is also being studied for use as a fluorescent probe in biological imaging. Its photophysical properties allow for effective imaging of cellular processes, providing insights into drug delivery mechanisms and cellular interactions .

Case Studies

Mechanism of Action

The mechanism of action of 3,3’-Dibromo-9,9’-bicarbazole is primarily related to its electronic properties and ability to participate in various chemical reactions. The bromine atoms at the 3 and 3’ positions enhance the compound’s reactivity, making it a versatile intermediate in organic synthesis . The compound’s electronic structure allows it to interact with various molecular targets, influencing pathways involved in optoelectronic and biological applications .

Comparison with Similar Compounds

9,9'-Diphenyl-3,3'-bicarbazole (DP-BCZ, CAS 57102-62-2)

- Structure : Lacks bromine substituents; phenyl groups at the 9,9' positions.

- Properties :

- Thermal Stability : High glass transition temperature (Tg) due to rigid bicarbazole core and phenyl substituents. Reported to outperform CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) in thermal stability .

- Optical/Electronic : Absence of bromine results in higher-lying HOMO/LUMO levels compared to brominated analogs. Used as a host in mixed systems with balanced hole/electron transport .

- Device Performance : Demonstrated in vacuum-deposited OLEDs with high efficiency due to triplet exciton confinement .

CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl)

- Structure : Biphenyl backbone with carbazole substituents at 4,4' positions.

- Properties: Thermal Stability: Lower Tg (62°C) compared to DP-BCZ (Tg > 100°C) . Device Performance: Outperformed by bicarbazole derivatives in solution-processed OLEDs due to better film-forming properties .

BCz-nBuPh and BCz-tBuPh

- Structure : 3,3'-bicarbazole with n-butylphenyl (BCz-nBuPh) or t-butylphenyl (BCz-tBuPh) substituents at 9,9' positions .

- Properties :

- Solubility : Alkyl chains enhance solubility for solution processing. BCz-tBuPh shows superior film morphology due to steric hindrance reducing aggregation.

- Device Performance : BCz-tBuPh achieves 43.1 cd/A current efficiency in green PHOLEDs, outperforming BCz-nBuPh (40.0 lm/W) due to improved charge balance .

6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole (CAS 354135-75-4)

- Structure : Bromine at 6,6' positions instead of 3,3'.

- Properties: Electronic Effects: Bromine at 6,6' positions minimally disrupts conjugation compared to 3,3' substitution, leading to less pronounced red-shifting of absorption/emission. Application: Positional isomerism may favor electron transport in specific device architectures .

3,3',6,6'-Tetrabromo-9,9'-bicarbazole (CAS 18628-03-0)

- Structure : Four bromine atoms at 3,3',6,6' positions.

- Properties: Electron Deficiency: Strong electron-withdrawing effects lower LUMO levels, enhancing electron injection/transport. Solubility: Reduced solubility compared to mono- or di-brominated analogs, limiting solution-processability .

Key Comparative Data

Research Findings and Implications

- Thermal Stability: Bromination at 3,3' positions likely enhances Tg compared to non-brominated analogs (e.g., DP-BCZ) due to increased molecular rigidity .

- Optical Properties : Bromine's electron-withdrawing nature may red-shift absorption/emission spectra, making this compound suitable for green-to-red PHOLEDs.

- Electrochemical Tuning: The compound’s lower LUMO (vs.

- Device Integration : While alkyl-substituted bicarbazoles (e.g., BCz-tBuPh) excel in solution-processed devices, brominated derivatives may require thermal evaporation due to solubility constraints .

Biological Activity

3,3'-Dibromo-9,9'-bicarbazole (DBBC) is an organic compound with notable biological activities and potential applications in medicinal chemistry and materials science. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Formula : C24H14Br2N2

- Molecular Weight : 490.19 g/mol

- IUPAC Name : 3-bromo-9-(3-bromocarbazol-9-yl)carbazole

DBBC is synthesized through the bromination of 9,9'-bicarbazole, typically using bromine in solvents like chloroform or carbon tetrachloride. The compound's unique structure, with bromine substituents at the 3 and 3' positions, enhances its reactivity and biological potential.

Biological Activities

DBBC has been investigated for various biological activities:

- Anticancer Activity : Research indicates that DBBC exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- Antiviral Properties : Preliminary studies suggest that DBBC may possess anti-HIV activity. The compound's structure allows it to interact with viral proteins, potentially inhibiting viral replication .

- Antimicrobial Effects : DBBC has demonstrated activity against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

The biological activity of DBBC can be attributed to its ability to form reactive intermediates that interact with biomolecules. The bromine atoms enhance electron density and facilitate nucleophilic attacks on cellular components. This reactivity is crucial for its anticancer and antimicrobial activities.

Anticancer Studies

A study published in the Journal of Organic Chemistry reported that DBBC showed potent cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The compound was found to induce apoptosis via the intrinsic pathway by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .

Antiviral Activity

In a study focusing on HIV, DBBC was found to inhibit HIV-1 replication in human T cells. The compound reduced viral load significantly at concentrations below 10 µM without causing cytotoxicity to the host cells .

Antimicrobial Efficacy

Research conducted on the antimicrobial properties of DBBC revealed effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for Staphylococcus aureus and Escherichia coli, indicating promising potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

| Compound | Anticancer Activity | Antiviral Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 9,9'-Bicarbazole | Low | Low | Low |

| 3,3',6,6'-Tetrabromo-9,9'-bicarbazole | Moderate | High | High |

DBBC shows superior anticancer activity compared to its parent compound (9,9'-bicarbazole), which lacks bromine substituents that enhance reactivity. In contrast, derivatives like 3,3',6,6'-tetrabromo-9,9'-bicarbazole exhibit increased biological activities due to additional bromination.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3'-Dibromo-9,9'-bicarbazole, and how does bromination selectivity impact yield?

- Methodology : Bromination of 9,9'-bicarbazole can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For regioselective 3,3'-substitution, acidic media (e.g., H₂SO₄) or Lewis acids (e.g., FeCl₃) are critical to direct bromine to the carbazole 3-positions. Post-synthetic purification via column chromatography or recrystallization ensures high purity .

- Key Considerations : Competing reactions (e.g., over-bromination to 3,3',6,6'-tetrabromo derivatives) must be minimized by optimizing stoichiometry and reaction time. Evidence from tetrabromo-bicarbazole synthesis (e.g., 3,3',6,6'-tetrabromo-9,9'-bicarbazole in ) suggests that Suzuki coupling or Ullmann reactions may also be adapted for selective bromination .

Q. How is this compound characterized structurally and functionally?

- Techniques :

- NMR/FTIR : Confirm bromine substitution patterns and backbone integrity.

- X-ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking).

- Thermal Analysis (TGA/DSC) : Assess stability (decomposition >300°C inferred from bicarbazole derivatives in ).

- Electrochemical Analysis : Cyclic voltammetry reveals HOMO/LUMO levels; bromine lowers HOMO (electron-withdrawing effect), enhancing hole-injection capabilities in optoelectronics .

Q. What are the key electronic and thermal properties of this compound?

- HOMO/LUMO : Estimated HOMO ≈ -5.7 to -5.9 eV, LUMO ≈ -2.1 to -2.3 eV (based on analogous compounds in ).

- Thermal Stability : Decomposition temperatures >300°C, suitable for vacuum-deposition in device fabrication .

- Charge Transport : Bromine enhances electron affinity, improving charge balance in host-guest systems .

Advanced Research Questions

Q. How does this compound perform as a host material in phosphorescent OLEDs (PhOLEDs)?

- Role in Devices : Acts as a bipolar host due to balanced hole/electron transport. Bromine substituents reduce aggregation-induced quenching and stabilize excitons.

- Performance Metrics : In solution-processed PhOLEDs, bicarbazole hosts achieve external quantum efficiency (EQE) >15% ( ). Compare with non-brominated analogs to isolate bromine's impact on efficiency .

Q. Can this compound serve as a linker in covalent organic frameworks (COFs) or metal-organic frameworks (MOFs)?

- COF Synthesis : The bromine sites enable post-synthetic modification (e.g., Suzuki coupling to integrate functional groups). shows tetraformyl-bicarbazole forms COFs with amines; brominated variants could enhance porosity/reactivity .

- MOF Applications : In Cd(II)-MOFs ( ), bicarbazole tetracarboxylic acid linkers achieve high SO₂ adsorption. Bromine could introduce redox-active sites for catalytic applications .

Q. How do substitution patterns (3,3' vs. 6,6') influence the optoelectronic properties of dibromo-bicarbazole derivatives?

- Comparative Analysis : 3,3'-substitution disrupts conjugation less than 6,6', preserving luminescence. notes 6,6'-dibromo-9,9'-diphenyl-bicarbazole exhibits redshifted emission vs. 3,3'-isomers. Computational modeling (DFT) can rationalize orbital localization differences .

Q. What contradictions exist in reported data for bicarbazole derivatives, and how can they be resolved?

- Case Study : Discrepancies in HOMO levels (e.g., -5.7 eV in vs. -5.4 eV in other studies) may arise from measurement techniques (ultraviolet photoelectron spectroscopy vs. electrochemical methods). Standardize protocols and validate with multiple techniques .

Q. How does electrochemical oxidation of carbazole derivatives inform the synthesis of this compound?

- Mechanistic Insight : shows carbazole oxidation in acidic media yields 3,3'-bicarbazole. Bromination of this product (vs. pre-brominated monomers) could streamline synthesis. Monitor reaction intermediates via LC-MS to avoid oligomerization .

Methodological Recommendations

- Synthetic Optimization : Use Schlenk techniques for air-sensitive bromination reactions.

- Device Integration : For OLEDs, co-deposit this compound with dopants (e.g., Ir(ppy)₃) at 5-10% wt. ratios to maximize efficiency .

- Computational Aids : Employ molecular dynamics simulations to predict COF/MOF stability with brominated linkers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.